3,4-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide
Overview
Description
3,4-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups at the 3 and 4 positions, and another methoxyphenyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide typically involves the sulfonation of 3,4-dimethoxyaniline followed by the coupling with 3-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential drug candidate for its antimicrobial activity.
- Evaluated for its efficacy and safety in preclinical studies.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis in bacteria.
Comparison with Similar Compounds
3,4-dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different functional groups.
3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide: A closely related compound with a different substitution pattern on the benzene ring.
Uniqueness: 3,4-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
3,4-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-19-12-6-4-5-11(9-12)16-22(17,18)13-7-8-14(20-2)15(10-13)21-3/h4-10,16H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORAVQJWLLPLMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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